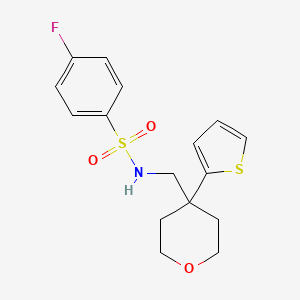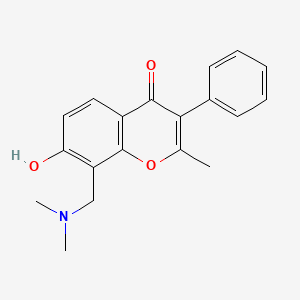![molecular formula C15H12BrNO6 B2790206 {[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate CAS No. 438032-83-8](/img/structure/B2790206.png)
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as MBCMBC and has been studied extensively for its ability to inhibit certain enzymes and receptors in the human body.
作用機序
MBCMBC works by inhibiting certain enzymes and receptors in the human body. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. MBCMBC has also been shown to inhibit the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
MBCMBC has been shown to have a number of biochemical and physiological effects in the human body. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. MBCMBC has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals. Additionally, MBCMBC has been shown to have anti-inflammatory properties, which can reduce inflammation in the body.
実験室実験の利点と制限
One of the advantages of using MBCMBC in lab experiments is its ability to selectively inhibit certain enzymes and receptors in the human body. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and receptors. However, one of the limitations of using MBCMBC in lab experiments is its potential toxicity. MBCMBC has been shown to be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on MBCMBC. One potential direction is the development of new drugs based on the structure of MBCMBC. Researchers could use MBCMBC as a starting point for the development of new drugs that target specific enzymes and receptors in the human body. Another potential direction is the study of the long-term effects of MBCMBC on the human body. Researchers could investigate the potential toxicity of MBCMBC at lower doses, as well as its effects on various physiological systems in the body.
合成法
The synthesis of MBCMBC involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-(methoxycarbonyl)aniline with methyl chloroformate to form the intermediate compound, {[2-(methoxycarbonyl)phenyl]carbamoyl}methyl chloroformate. This intermediate is then reacted with 5-bromofuran-2-carboxylic acid to form the final product, MBCMBC.
科学的研究の応用
MBCMBC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to inhibit certain enzymes and receptors in the human body, which makes it a promising candidate for the development of new drugs. MBCMBC has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[2-(2-methoxycarbonylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO6/c1-21-14(19)9-4-2-3-5-10(9)17-13(18)8-22-15(20)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHGUWHEOYIKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B2790125.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2790128.png)
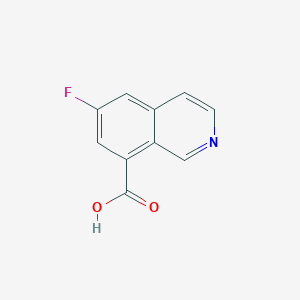
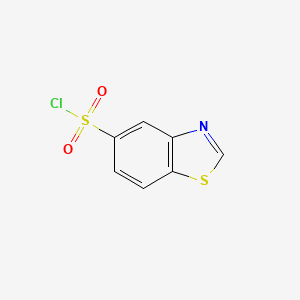
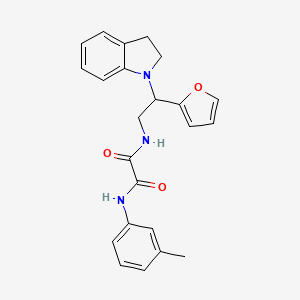
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one](/img/structure/B2790137.png)
![(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid](/img/structure/B2790138.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2790139.png)

![Quinoxalin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2790142.png)
